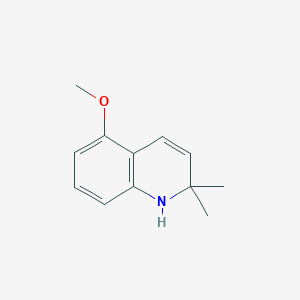
5-Methoxy-2,2-dimethyl-1,2-dihydroquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methoxy-2,2-dimethyl-1,2-dihydroquinoline is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry, agriculture, and materials science
Métodos De Preparación
The synthesis of 5-Methoxy-2,2-dimethyl-1,2-dihydroquinoline typically involves the thermal cyclization of N-alkynylaniline derivatives. One common method includes the use of a copper catalyst to promote the cyclization process. The reaction conditions often involve heating the N-alkynylaniline in toluene under reflux . This method is advantageous due to its practicality and efficiency, making it suitable for large-scale production.
Análisis De Reacciones Químicas
5-Methoxy-2,2-dimethyl-1,2-dihydroquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into tetrahydroquinoline derivatives.
Substitution: It can participate in substitution reactions, where functional groups are replaced by others. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride.
Aplicaciones Científicas De Investigación
5-Methoxy-2,2-dimethyl-1,2-dihydroquinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives.
Biology: Its derivatives have shown potential as anti-juvenile hormone agents in insect control.
Industry: This compound can be used in the development of materials with specific electronic properties.
Mecanismo De Acción
The mechanism of action of 5-Methoxy-2,2-dimethyl-1,2-dihydroquinoline involves its interaction with specific molecular targets. For instance, its derivatives can inhibit the activity of certain enzymes or disrupt cellular processes in insects, leading to their use as insecticides . The exact pathways and molecular targets can vary depending on the specific application and derivative used.
Comparación Con Compuestos Similares
5-Methoxy-2,2-dimethyl-1,2-dihydroquinoline can be compared with other quinoline derivatives such as:
2,2-Dimethyl-1,2-dihydroquinoline: Lacks the methoxy group, which can influence its reactivity and biological activity.
5-Methoxy-2,3-dihydroquinoline: Similar structure but differs in the position of the double bond, affecting its chemical properties.
4-Hydroxy-2-quinolones: These compounds have a hydroxyl group instead of a methoxy group, leading to different biological activities. The presence of the methoxy group in this compound makes it unique and can enhance its biological activity and chemical reactivity.
Propiedades
Número CAS |
75587-04-1 |
|---|---|
Fórmula molecular |
C12H15NO |
Peso molecular |
189.25 g/mol |
Nombre IUPAC |
5-methoxy-2,2-dimethyl-1H-quinoline |
InChI |
InChI=1S/C12H15NO/c1-12(2)8-7-9-10(13-12)5-4-6-11(9)14-3/h4-8,13H,1-3H3 |
Clave InChI |
ZNMDOSLIMXNGIG-UHFFFAOYSA-N |
SMILES canónico |
CC1(C=CC2=C(N1)C=CC=C2OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[Cyclopropyl(phenyl)methyl]-N'-(2-hydroxyethyl)thiourea](/img/structure/B14443505.png)
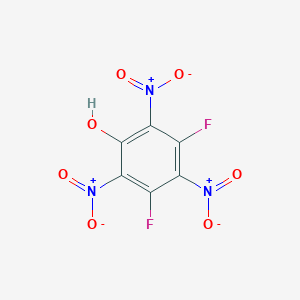
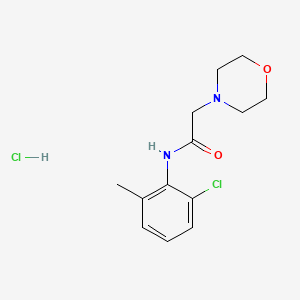
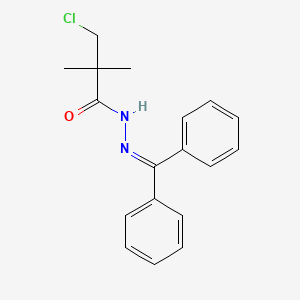
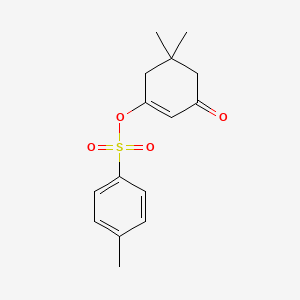
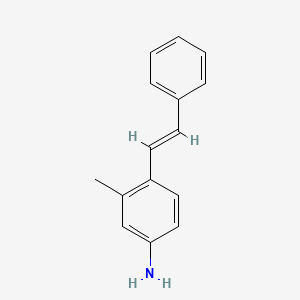
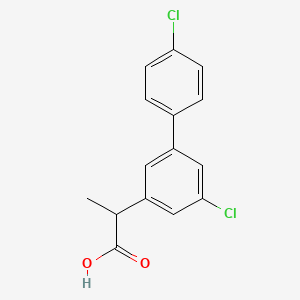
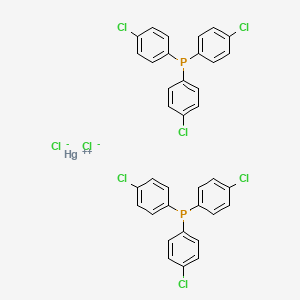

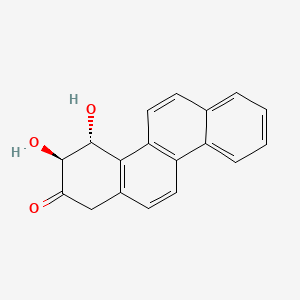
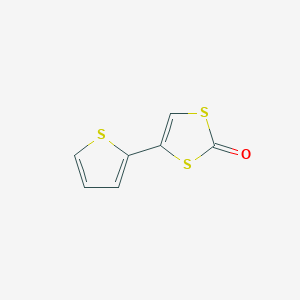
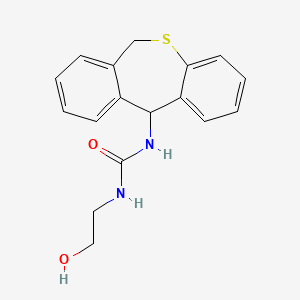
![1-[(3-Ethenylphenyl)methyl]-1H-imidazole](/img/structure/B14443582.png)

